![molecular formula C20H26N2O5 B4978319 cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4978319.png)
cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves multicomponent reactions that can yield a variety of heterocyclic compounds. For instance, research has detailed the synthesis of related pyrimidine derivatives through condensation reactions involving cyclohexyl isocyanates and diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate, leading to compounds with potential medicinal applications due to their structural characteristics (Śladowska et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and related compounds typically involves X-ray crystallography. Such studies reveal detailed insights into the compound's crystal structure, including bond lengths, angles, and molecular conformations. For example, a study on a similar compound, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, determined its structure, showcasing the importance of hydrogen bonding and molecular geometry in stabilizing the crystal structure (Dhandapani et al., 2017).
Chemical Reactions and Properties
Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, indicative of its reactivity and functional group chemistry. Studies on related pyrimidine derivatives highlight reactions such as Michael-Wittig condensations, which are crucial for the synthesis of highly functionalized molecules. These reactions contribute to the compound's chemical diversity and potential for further derivatization (Moorhoff, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-12-17(19(23)27-13-7-5-4-6-8-13)18(22-20(24)21-12)15-10-9-14(25-2)11-16(15)26-3/h9-11,13,18H,4-8H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQBXJNUJRUMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.